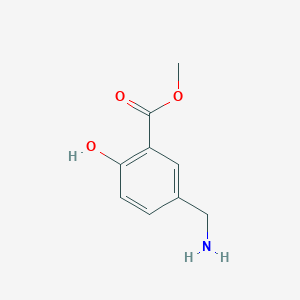

Methyl 5-(aminomethyl)-2-hydroxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-(aminomethyl)-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4,11H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBALCHZEMJDMBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60609977 | |

| Record name | Methyl 5-(aminomethyl)-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7383-01-9 | |

| Record name | Methyl 5-(aminomethyl)-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7383-01-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 5-(aminomethyl)-2-hydroxybenzoate

Abstract

This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for Methyl 5-(aminomethyl)-2-hydroxybenzoate, a key building block in the development of novel pharmaceutical agents. The synthesis is strategically designed as a two-step process commencing with the readily available starting material, Methyl 5-cyano-2-hydroxybenzoate. The core transformations involve a chemoselective reduction of the nitrile functionality. This document offers detailed experimental protocols, mechanistic insights, and a discussion of critical process parameters, tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Significance of Methyl 5-(aminomethyl)-2-hydroxybenzoate

Methyl 5-(aminomethyl)-2-hydroxybenzoate and its derivatives are of significant interest in medicinal chemistry. The presence of a salicylic acid scaffold, a well-known pharmacophore, combined with a reactive aminomethyl group at the C5 position, provides a versatile template for the synthesis of a diverse range of biologically active molecules. The structural motifs present in this compound are found in various therapeutic agents, highlighting its importance as a key intermediate in drug discovery and development programs. This guide aims to provide a clear and reproducible synthetic route to this valuable compound, empowering researchers to accelerate their discovery efforts.

Strategic Overview of the Synthesis Pathway

The selected synthetic strategy is a two-step sequence that prioritizes efficiency, scalability, and the use of commercially available starting materials. The pathway is centered on the selective reduction of a nitrile group to a primary amine.

The overall transformation is depicted below:

Caption: High-level overview of the synthesis pathway.

This approach is advantageous due to the commercial availability of Methyl 5-cyano-2-hydroxybenzoate[1][2][3][4], which eliminates the need for multi-step preparation of the starting material. The critical step is the selective reduction of the cyano group in the presence of other reducible functional groups, namely the ester and the phenolic hydroxyl group.

Detailed Synthesis Protocol

This section provides a step-by-step experimental procedure for the synthesis of Methyl 5-(aminomethyl)-2-hydroxybenzoate.

Step 1: Reduction of Methyl 5-cyano-2-hydroxybenzoate

The reduction of the nitrile functionality is the cornerstone of this synthesis. Several reducing agents can accomplish this transformation; however, catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

Reaction Scheme:

Caption: The catalytic hydrogenation of Methyl 5-cyano-2-hydroxybenzoate.

Experimental Protocol:

-

Reactor Setup: To a high-pressure hydrogenation vessel, add Methyl 5-cyano-2-hydroxybenzoate (1.0 eq).

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) or Raney Nickel (5-10% w/w).

-

Solvent Addition: Add a suitable solvent such as methanol or ethanol to dissolve the starting material. The solvent should be deoxygenated to prevent catalyst poisoning.

-

Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi).

-

Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (40-50 °C) to ensure efficient mass transfer. Monitor the reaction progress by observing hydrogen uptake or by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel to afford the pure Methyl 5-(aminomethyl)-2-hydroxybenzoate. The product is often isolated as a hydrochloride salt to improve its stability and handling.[5][6]

Quantitative Data Summary:

| Parameter | Value | Reference/Rationale |

| Starting Material | Methyl 5-cyano-2-hydroxybenzoate | Commercially available[1][2][3][4] |

| Reducing Agent | H₂ gas with Pd/C or Raney Ni | Standard for nitrile reduction |

| Solvent | Methanol or Ethanol | Good solubility for starting material |

| Temperature | Room Temperature to 50 °C | Mild conditions to preserve other functional groups |

| Pressure | 50-100 psi | Sufficient for efficient hydrogenation |

| Typical Yield | > 85% | Based on similar reductions[7] |

Mechanistic Insights and Rationale for Experimental Choices

The Fischer Esterification (Hypothetical Precursor Synthesis)

While the recommended pathway starts with the commercially available cyano-ester, understanding the synthesis of this precursor provides valuable context. The synthesis of Methyl 5-cyano-2-hydroxybenzoate would typically involve a Fischer esterification of 5-cyanosalicylic acid. In this acid-catalyzed reaction, the carboxylic acid is protonated, which activates the carbonyl carbon towards nucleophilic attack by the alcohol (methanol).[8][9] The use of an acid catalyst like sulfuric acid or thionyl chloride is crucial to accelerate this reversible reaction.[10][11]

The Reduction of the Nitrile Group

The catalytic hydrogenation of a nitrile to a primary amine is a well-established transformation in organic synthesis. The mechanism involves the adsorption of the nitrile onto the surface of the metal catalyst (e.g., Palladium or Nickel). Hydrogen molecules also adsorb onto the catalyst surface and are cleaved into reactive hydrogen atoms. These hydrogen atoms are then sequentially added across the carbon-nitrogen triple bond of the nitrile, first forming an imine intermediate, which is then further reduced to the primary amine.

The choice of catalyst is critical. Palladium on carbon is a versatile and effective catalyst for this transformation. Raney Nickel is a more cost-effective alternative, though it may sometimes require higher pressures and temperatures. The chemoselectivity of this reduction is a key advantage. Under the described conditions, the aromatic ring and the ester group are generally not reduced.

Conclusion

This technical guide has outlined a practical and efficient two-step synthesis of Methyl 5-(aminomethyl)-2-hydroxybenzoate, a valuable building block for drug discovery. By starting with a commercially available precursor and employing a reliable catalytic hydrogenation protocol, this method offers high yields and operational simplicity. The provided experimental details and mechanistic discussions are intended to equip researchers with the necessary knowledge to successfully synthesize this important compound and to adapt the methodology for their specific research needs.

References

-

PrepChem.com. Synthesis of methyl 2-hydroxy-5-aminobenzoate. [Link]

-

RSC Publishing. One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. [Link]

-

RSC Publishing. Selective and catalytic conversion of hydroxymethyl cytosine into formyl cytosine using a synthetic model of TET enzymes. [Link]

-

Preparation of Methyl Benzoate. [Link]

- Google Patents.

-

ResearchGate. How do I add a hydroxymethyl (-CH2OH) group on a secondary amine by 35% of formaldehyde?. [Link]

- Google Patents. EP0450823A2 - The conversion of amines to hydroxylamines.

-

Astech Ireland Ltd. 5-Aminomethyl-salicylic acid methyl este, r hydrochloride, 10 g, glass. [Link]

- Google Patents.

- Google Patents.

- Google Patents. CN103880694A - Preparation method of 2-hydroxy-5-aminobenzoic acid.

-

ACS Publications. Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. [Link]

-

CABI Digital Library. ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. [Link]

-

Preparation of Methyl Salicylate. [Link]

-

Synthesis of 2-propoxy-5-methylbenzoic acid. [Link]

- Google Patents. US7265238B2 - Process for preparing methyl 4-(aminomethyl)

-

ChemSynthesis. methyl 5-hydroxy-2-methyl-3-nitrobenzoate. [Link]

-

Chemsrc. Methyl 5-acetyl-2-hydroxybenzoate. [Link]

-

ChemUniverse. METHYL 5-CYANO-2-HYDROXYBENZOATE [P78548]. [Link]

Sources

- 1. Methyl 5-Cyano-2-hydroxy-benzoate | 84437-12-7 [sigmaaldrich.com]

- 2. 84437-12-7 Cas No. | Methyl 5-cyano-2-hydroxybenzoate | Apollo [store.apolloscientific.co.uk]

- 3. scbt.com [scbt.com]

- 4. METHYL 5-CYANO-2-HYDROXYBENZOATE [P78548] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 5. scbt.com [scbt.com]

- 6. astechireland.ie [astechireland.ie]

- 7. US7265238B2 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. METHYL 5-AMINOSALICYLATE synthesis - chemicalbook [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

An In-Depth Technical Guide to Methyl 5-(aminomethyl)-2-hydroxybenzoate: Properties, Synthesis, and Biological Significance

Abstract

Methyl 5-(aminomethyl)-2-hydroxybenzoate is a functionalized derivative of salicylic acid, a scaffold of significant importance in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, a proposed synthetic pathway, and an exploration of its potential biological activities based on structure-activity relationships with analogous compounds. Due to the limited availability of experimental data for this specific molecule, this guide integrates confirmed information with theoretical predictions and expert analysis to serve as a valuable resource for researchers, scientists, and professionals in drug development. This document aims to bridge the current information gap and stimulate further investigation into the therapeutic potential of this compound.

Introduction and Compound Profile

Methyl 5-(aminomethyl)-2-hydroxybenzoate, belonging to the family of substituted salicylates, presents an interesting molecular architecture for chemical and biological exploration. The presence of an aminomethyl group at the C5 position of the methyl salicylate core introduces a basic center, significantly influencing its physicochemical properties and potential biological interactions compared to its parent compound, methyl salicylate. This modification opens avenues for its use as a versatile building block in the synthesis of more complex molecules and as a potential pharmacophore in its own right. Understanding its fundamental properties is the first step toward unlocking its potential.

Table 1: Compound Identifiers for Methyl 5-(aminomethyl)-2-hydroxybenzoate

| Identifier | Value | Source |

| CAS Number | 7383-01-9 | CymitQuimica |

| IUPAC Name | Methyl 5-(aminomethyl)-2-hydroxybenzoate | - |

| Molecular Formula | C₉H₁₁NO₃ | BLD Pharm[1] |

| Molecular Weight | 181.19 g/mol | BLD Pharm[1] |

| InChI Key | GBALCHZEMJDMBG-UHFFFAOYSA-N | CymitQuimica |

Chemical Structure:

Physicochemical Properties

Experimental data on the physicochemical properties of Methyl 5-(aminomethyl)-2-hydroxybenzoate are not extensively reported in the public domain. However, we can infer and predict certain characteristics based on its structure and data from analogous compounds. The presence of a primary amine, a phenolic hydroxyl group, and a methyl ester dictates its solubility, lipophilicity, and acid-base properties. The amine group suggests that the compound is likely to be available as a more stable hydrochloride salt.

Table 2: Predicted and Known Physicochemical Properties

| Property | Value | Notes and Rationale |

| Physical State | Solid | Predicted based on related aminobenzoates. |

| Melting Point | Not available | Experimental data is lacking. |

| Boiling Point | Not available | Experimental data is lacking. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like methanol and DMSO. | The polar functional groups suggest some water solubility, which would be enhanced at acidic pH due to the protonation of the amine. The aromatic ring and methyl ester contribute to solubility in organic solvents. |

| pKa | ~4-5 (amine), ~9-10 (phenol) | Predicted based on typical pKa values for benzylic amines and phenols. The electron-withdrawing ester group may slightly lower the pKa of the phenol. |

| LogP | ~1.5 - 2.5 | Predicted. The aminomethyl group decreases lipophilicity compared to methyl salicylate. |

Synthesis and Purification

Protocol 2: Proposed Laboratory Synthesis

Disclaimer: This is a theoretical protocol and must be adapted and optimized under appropriate laboratory safety protocols.

-

Step 1: Cyanation of Methyl 5-(bromomethyl)-2-hydroxybenzoate.

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 5-(bromomethyl)-2-hydroxybenzoate in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (NaCN) portion-wise at room temperature. Caution: Sodium cyanide is highly toxic.

-

Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Quench the reaction by carefully pouring it into ice-water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methyl 5-(cyanomethyl)-2-hydroxybenzoate.

-

-

Step 2: Reduction of the Nitrile.

-

Dissolve the crude nitrile from the previous step in a suitable solvent such as methanol or ethanol.

-

Transfer the solution to a hydrogenation vessel containing a catalytic amount of Raney Nickel.

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Upon completion, carefully filter the catalyst and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification.

-

The crude Methyl 5-(aminomethyl)-2-hydroxybenzoate can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane.

-

Alternatively, the product can be converted to its hydrochloride salt by dissolving it in a minimal amount of an organic solvent and adding a solution of HCl in ether, which often facilitates purification by recrystallization.

-

Spectroscopic and Analytical Characterization

While specific spectra for Methyl 5-(aminomethyl)-2-hydroxybenzoate are not publicly available, its key structural features would give rise to predictable spectroscopic signatures.

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (CH₂), the methyl ester protons (OCH₃), and the amine and hydroxyl protons. The aromatic protons would appear as a complex multiplet in the aromatic region (δ 6.5-8.0 ppm). The benzylic CH₂ protons would likely be a singlet around δ 3.8-4.2 ppm. The methyl ester protons would be a sharp singlet around δ 3.9 ppm. The amine (NH₂) and hydroxyl (OH) protons would appear as broad singlets, and their chemical shifts would be concentration and solvent dependent.

-

¹³C NMR: The spectrum would show signals for the carbonyl carbon of the ester (~170 ppm), the aromatic carbons (110-160 ppm), the benzylic carbon (~45 ppm), and the methyl ester carbon (~52 ppm).

-

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch from the phenol (~3300-3500 cm⁻¹), N-H stretching from the primary amine (~3300-3400 cm⁻¹), a C=O stretch from the ester (~1680-1700 cm⁻¹), and C-N and C-O stretching bands in the fingerprint region.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 181.19. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the carboxyl group (-COOCH₃), and cleavage at the benzylic position.

Chemical Reactivity and Stability

The reactivity of Methyl 5-(aminomethyl)-2-hydroxybenzoate is governed by its three primary functional groups: the primary amine, the phenolic hydroxyl group, and the methyl ester.

-

Amine Group: The primary amine is nucleophilic and basic. It will readily react with electrophiles such as acyl chlorides and anhydrides to form amides. It will also react with aldehydes and ketones to form imines, which can be subsequently reduced to secondary amines.

-

Phenolic Hydroxyl Group: The hydroxyl group is weakly acidic and can be deprotonated by a suitable base. It can undergo O-alkylation or O-acylation.

-

Ester Group: The methyl ester is susceptible to hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid, 5-(aminomethyl)salicylic acid.

Stability and Storage: Chemical suppliers recommend storing Methyl 5-(aminomethyl)-2-hydroxybenzoate at 2-8°C in a dark place under an inert atmosphere[1]. This suggests that the compound may be sensitive to light, heat, and oxidation. The amine functionality makes it susceptible to oxidation and reaction with atmospheric carbon dioxide.

Biological Activity and Potential Applications

While no specific biological activity studies have been published for Methyl 5-(aminomethyl)-2-hydroxybenzoate, its structural similarity to other known bioactive salicylates allows for informed speculation on its potential therapeutic applications. Salicylates are well-known for their anti-inflammatory, analgesic, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

The introduction of the aminomethyl group could modulate its biological activity in several ways:

-

Altered Target Binding: The basic amine could form ionic interactions with acidic residues in enzyme active sites, potentially altering its binding affinity and selectivity for different targets.

-

Improved Pharmacokinetics: The amine group can be protonated at physiological pH, which may increase its water solubility and affect its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Novel Biological Targets: The aminomethyl salicylate scaffold could interact with targets not typically associated with traditional salicylates.

Further research is warranted to explore the potential of Methyl 5-(aminomethyl)-2-hydroxybenzoate as an anti-inflammatory agent, an analgesic, or as a scaffold for the development of novel therapeutics.

Conclusion

Methyl 5-(aminomethyl)-2-hydroxybenzoate is a compound with significant potential, yet it remains largely unexplored in the scientific literature. This guide has synthesized the available information and provided a theoretical framework for its properties, synthesis, and potential biological relevance. It is our hope that this document will serve as a catalyst for further experimental investigation into this promising molecule, ultimately contributing to the advancement of chemical synthesis and drug discovery.

References

Sources

A Senior Application Scientist's Guide to the Synthesis of Methyl 5-(aminomethyl)-2-hydroxybenzoate: Starting Materials and Strategic Execution

Introduction: The Significance of Methyl 5-(aminomethyl)-2-hydroxybenzoate

Methyl 5-(aminomethyl)-2-hydroxybenzoate is a key building block in medicinal chemistry and drug development. Its bifunctional nature, possessing both a primary amine and a salicylate scaffold, makes it a versatile precursor for a wide range of pharmacologically active molecules. The strategic placement of the aminomethyl group allows for the introduction of diverse functionalities, enabling the exploration of vast chemical spaces in the pursuit of novel therapeutics. This guide provides an in-depth technical analysis of the primary synthetic routes to this valuable intermediate, focusing on the critical selection of starting materials and the causal relationships that dictate the success of each pathway.

Strategic Overview: Navigating the Synthetic Landscape

The synthesis of Methyl 5-(aminomethyl)-2-hydroxybenzoate can be approached from several distinct strategic directions. The choice of a particular route is often governed by factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product. This guide will dissect four principal synthetic strategies, providing a comparative analysis to aid researchers in making informed decisions.

Route 1: The Formylation-Reductive Amination Pathway

This elegant and often high-yielding approach hinges on the initial introduction of a formyl group onto the salicylic acid backbone, followed by its conversion to the aminomethyl moiety via reductive amination.

Causality of Experimental Choices:

The success of this route is predicated on the efficient and regioselective formylation of a readily available salicylate precursor. The subsequent reductive amination is a well-established and robust transformation, offering a direct path to the primary amine.

Starting Materials:

-

Methyl Salicylate: A commercially available and cost-effective starting material.

-

Formylating Agent: Hexamethylenetetramine (HMTA) is commonly employed in the Duff reaction, while other methods like the Sommelet reaction can also be considered.[1][2]

-

Acid Catalyst: Acetic acid or trifluoroacetic acid are typically used in the Duff reaction to generate the electrophilic iminium ion from HMTA.[1][3]

-

Ammonia Source: Aqueous or anhydrous ammonia is used in the reductive amination step.

-

Reducing Agent: A variety of reducing agents can be employed, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.[4][5]

Experimental Workflow Diagram:

Caption: Workflow for the Formylation-Reductive Amination Pathway.

Detailed Protocol: Synthesis of Methyl 5-formyl-2-hydroxybenzoate via Duff Reaction

-

In a round-bottom flask, dissolve methyl salicylate in a suitable acidic medium, such as glacial acetic acid or trifluoroacetic acid.

-

Add hexamethylenetetramine (HMTA) to the solution. The molar ratio of HMTA to methyl salicylate is a critical parameter to optimize for maximal yield.

-

Heat the reaction mixture under reflux for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and hydrolyze the intermediate by adding aqueous acid (e.g., HCl).

-

The product, methyl 5-formyl-2-hydroxybenzoate, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Detailed Protocol: Reductive Amination

-

Suspend methyl 5-formyl-2-hydroxybenzoate in a suitable solvent, such as methanol or ethanol.

-

Add a source of ammonia, typically an aqueous solution, to form the intermediate imine.

-

Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise. The choice of reducing agent is critical; NaBH₃CN is milder and can be used in a one-pot reaction due to its selectivity for the iminium ion over the aldehyde.[4]

-

Stir the reaction at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction carefully with water and adjust the pH to be basic.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography or recrystallization.

Route 2: The Nitration-Reduction Pathway

This classical approach in aromatic chemistry involves the introduction of a nitro group at the 5-position of the salicylic ring, followed by its reduction to the corresponding amine. While conceptually straightforward, this route presents significant challenges in regioselectivity.

Causality of Experimental Choices:

The hydroxyl and methoxycarbonyl groups of methyl salicylate are both ortho-, para-directing. This leads to the formation of a mixture of 3-nitro and 5-nitro isomers during the electrophilic nitration step, complicating purification and reducing the overall yield of the desired 5-nitro intermediate.[6][7] The subsequent reduction of the nitro group is a well-established and generally high-yielding transformation.

Starting Materials:

-

Methyl Salicylate: The primary aromatic precursor.

-

Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent.[8]

-

Reducing Agent: Common reducing agents for nitroarenes include tin(II) chloride (SnCl₂), iron powder in acidic media, or catalytic hydrogenation (e.g., H₂/Pd-C).

Experimental Workflow Diagram:

Caption: Workflow for the Nitration-Reduction Pathway.

Detailed Protocol: Nitration of Methyl Salicylate

-

In a flask equipped with a dropping funnel and a magnetic stirrer, cool concentrated sulfuric acid in an ice-salt bath.

-

Slowly add methyl salicylate to the cold sulfuric acid while maintaining the temperature below 10 °C.

-

In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

-

Add the cold nitrating mixture dropwise to the methyl salicylate solution, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, stir the reaction mixture for a specified time at low temperature.

-

Pour the reaction mixture onto crushed ice to precipitate the nitro-substituted products.

-

Filter the solid, wash with cold water until the washings are neutral, and dry.

-

Separate the 3-nitro and 5-nitro isomers by column chromatography or fractional crystallization.

Detailed Protocol: Reduction of Methyl 5-nitro-2-hydroxybenzoate

This protocol would then lead to Methyl 5-amino-2-hydroxybenzoate, which would require further steps to be converted to the target molecule. This highlights a key disadvantage of this route for the synthesis of the aminomethyl derivative.

Route 3: The Halomethylation-Amination Pathway (Gabriel Synthesis)

This route offers a highly selective method for the introduction of a primary amine via a halomethyl intermediate. The Gabriel synthesis is particularly advantageous as it prevents the over-alkylation often observed in direct aminations of alkyl halides.[9][10][11]

Causality of Experimental Choices:

The initial step involves the introduction of a halomethyl group (typically bromomethyl) onto the aromatic ring. This is followed by a nucleophilic substitution with potassium phthalimide. The phthalimide group acts as a protected form of ammonia, preventing multiple alkylations. The final step is the liberation of the primary amine, often with hydrazine.[9][11]

Starting Materials:

-

Methyl 2-hydroxy-5-methylbenzoate: The starting material for benzylic halogenation.

-

Halogenating Agent: N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) for benzylic bromination.

-

Potassium Phthalimide: The nitrogen nucleophile in the Gabriel synthesis.[10]

-

Hydrazine Hydrate: Used for the cleavage of the phthalimide group to release the primary amine.[9]

Experimental Workflow Diagram:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US4321412A - Preparation of aromatic aldehydes by the Sommelet reaction - Google Patents [patents.google.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. Nitration Reaction betweem Methyl Salicylate and Iron(Ⅲ) Nitrate and its Regioselectivity [yyhx.ciac.jl.cn]

- 7. stmarys-ca.edu [stmarys-ca.edu]

- 8. webassign.net [webassign.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to Methyl 5-(aminomethyl)-2-hydroxybenzoate

This guide provides a comprehensive technical overview of Methyl 5-(aminomethyl)-2-hydroxybenzoate, a substituted methyl salicylate derivative. Aimed at researchers, scientists, and professionals in drug development, this document delves into the compound's identifiers, structural characteristics, a proposed synthetic pathway, and its potential applications, contextualized with insights into related chemical entities due to the limited publicly available data on this specific molecule.

Core Compound Identification and Properties

Methyl 5-(aminomethyl)-2-hydroxybenzoate is a distinct organic compound with the following key identifiers:

| Identifier | Value | Source |

| CAS Number | 7383-01-9 | [1] |

| Molecular Formula | C₉H₁₁NO₃ | [2] |

| Molecular Weight | 181.19 g/mol | [3] |

| IUPAC Name | Methyl 5-(aminomethyl)-2-hydroxybenzoate | [4] |

| Hydrochloride CAS No. | 90610-24-5 | [2] |

Structural Representation:

The chemical structure of Methyl 5-(aminomethyl)-2-hydroxybenzoate features a benzene ring substituted with a hydroxyl group, a methyl ester group, and an aminomethyl group.

Caption: 2D structure of Methyl 5-(aminomethyl)-2-hydroxybenzoate.

Proposed Synthesis Pathway

While specific literature detailing the synthesis of Methyl 5-(aminomethyl)-2-hydroxybenzoate is scarce, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles and analogous reactions. A logical precursor for this synthesis is Methyl 5-(chloromethyl)-2-hydroxybenzoate.

A Proposed Two-Step Synthesis:

-

Chloromethylation of Methyl Salicylate: The synthesis would commence with the chloromethylation of methyl salicylate. This reaction introduces the chloromethyl group at the 5-position of the benzene ring.

-

Amination of the Chloromethyl Intermediate: The resulting Methyl 5-(chloromethyl)-2-hydroxybenzoate can then be subjected to amination. This step involves the substitution of the chlorine atom with an amino group, yielding the final product, Methyl 5-(aminomethyl)-2-hydroxybenzoate.

Caption: Proposed synthetic workflow.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of Methyl 5-(chloromethyl)-2-hydroxybenzoate

-

Reactants: Methyl salicylate, paraformaldehyde, and hydrogen chloride in a suitable solvent.

-

Procedure:

-

To a solution of methyl salicylate in an appropriate solvent, add paraformaldehyde.

-

Bubble hydrogen chloride gas through the mixture at a controlled temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and extract the product.

-

Purify the crude product by column chromatography.

-

Step 2: Synthesis of Methyl 5-(aminomethyl)-2-hydroxybenzoate

-

Reactants: Methyl 5-(chloromethyl)-2-hydroxybenzoate and a source of ammonia (e.g., aqueous ammonia).

-

Procedure:

-

Dissolve Methyl 5-(chloromethyl)-2-hydroxybenzoate in a suitable solvent.

-

Add an excess of the aminating agent.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

After the reaction is complete, perform a work-up to isolate the product.

-

Purify the final compound, for instance, through recrystallization, to obtain Methyl 5-(aminomethyl)-2-hydroxybenzoate.

-

Spectroscopic and Physicochemical Properties (Inferred)

| Property | Inferred Value/Characteristic | Rationale |

| Physical State | Likely a solid at room temperature | The presence of polar functional groups and a larger molecular weight compared to simpler salicylates suggest a solid state. |

| Melting Point | Expected to be higher than that of methyl salicylate | The introduction of the aminomethyl group increases the potential for intermolecular hydrogen bonding, which would raise the melting point. |

| Solubility | Sparingly soluble in water, soluble in organic solvents | The aromatic ring imparts hydrophobicity, while the polar functional groups (hydroxyl, amino, and ester) would allow for some solubility in polar solvents. |

Expected Spectral Data:

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, the methylene protons of the aminomethyl group, and the amine protons. The chemical shifts and splitting patterns would be characteristic of the substitution pattern on the benzene ring.

-

¹³C NMR: The spectrum should display nine distinct carbon signals corresponding to the different carbon environments in the molecule.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the phenolic hydroxyl group, the N-H stretch of the amino group, the C=O stretch of the ester, and C-H stretches of the aromatic and aliphatic portions of the molecule.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (181.19 m/z). The fragmentation pattern would likely involve the loss of the methoxy group from the ester and cleavage of the aminomethyl side chain.

Potential Applications and Future Directions

Given its chemical structure, Methyl 5-(aminomethyl)-2-hydroxybenzoate holds potential in several areas of research and development, particularly in medicinal chemistry and materials science.

Drug Development:

The presence of the salicylate scaffold, a well-known pharmacophore with anti-inflammatory properties, suggests that this compound could be a valuable starting point for the design of novel therapeutic agents. The aminomethyl group provides a reactive handle for further chemical modifications, allowing for the synthesis of a library of derivatives with potentially diverse biological activities. The introduction of a methyl group can influence a molecule's physicochemical, pharmacodynamic, and pharmacokinetic properties, which is a key strategy in lead compound optimization[5].

Material Science:

The functional groups on the molecule could also make it a useful monomer or building block for the synthesis of new polymers with specific properties.

Future Research:

The lack of extensive research on Methyl 5-(aminomethyl)-2-hydroxybenzoate highlights an opportunity for further investigation. Key areas for future exploration include:

-

Definitive Synthesis and Characterization: The development and publication of a detailed and validated synthetic protocol, along with comprehensive spectroscopic and physicochemical characterization, is a crucial first step.

-

Biological Screening: A thorough evaluation of the compound's biological activity, including its anti-inflammatory, analgesic, and antimicrobial properties, would be of significant interest.

-

Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis of a series of derivatives by modifying the aminomethyl group could lead to the discovery of compounds with enhanced potency and selectivity for various biological targets.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling Methyl 5-(aminomethyl)-2-hydroxybenzoate. While a specific safety data sheet (SDS) is not widely available, general guidelines for handling similar aromatic amines and esters should be followed. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area to avoid inhalation of any dust or vapors.

Conclusion

Methyl 5-(aminomethyl)-2-hydroxybenzoate is a compound with significant potential, primarily due to its hybrid structure incorporating a salicylate core and a reactive aminomethyl group. While a comprehensive body of literature on this specific molecule is yet to be established, this guide provides a foundational understanding based on its known identifiers and inferred properties from closely related compounds. The proposed synthetic pathway offers a practical approach for its preparation, paving the way for future research into its chemical and biological properties. For scientists and researchers, this compound represents an intriguing scaffold for the development of new pharmaceuticals and materials.

References

Sources

- 1. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 90610-24-5|Methyl 5-(aminomethyl)-2-hydroxybenzoate hydrochloride|BLD Pharm [bldpharm.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride | Benchchem [benchchem.com]

- 5. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

"Methyl 5-(aminomethyl)-2-hydroxybenzoate" molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of Methyl 5-(aminomethyl)-2-hydroxybenzoate

Abstract

Methyl 5-(aminomethyl)-2-hydroxybenzoate is a substituted salicylate derivative of interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature[1], its structural and conformational properties can be robustly predicted through a comprehensive analysis of its core molecular scaffold and analogous compounds. This guide provides an in-depth examination of its anticipated molecular structure, key conformational features, and the experimental and computational workflows required for its definitive characterization. We will focus on the foundational role of the intramolecular hydrogen bond inherent to the methyl salicylate core and explore the influence of the 5-(aminomethyl) substituent on the molecule's overall geometry and potential for intermolecular interactions.

Core Molecular Structure and Electronic Profile

Methyl 5-(aminomethyl)-2-hydroxybenzoate (C₉H₁₁NO₃) is an aromatic ester built upon a 2-hydroxybenzoic acid (salicylic acid) framework.[1] Its structure is characterized by three key functional groups attached to the benzene ring:

-

A hydroxyl (-OH) group at position 2: This group is a strong hydrogen bond donor and an activating, ortho-, para-directing group.

-

A methyl ester (-COOCH₃) group at position 1: This is an electron-withdrawing and deactivating group.

-

An aminomethyl (-CH₂NH₂) group at position 5: This substituent introduces a flexible side chain with a basic amino group, capable of acting as a hydrogen bond donor and acceptor.

The electronic interplay between the electron-donating hydroxyl group and the electron-withdrawing methyl ester is a classic feature of salicylates, significantly influencing the molecule's reactivity and spectroscopic properties. The addition of the aminomethyl group at the 5-position further modulates the electronic density of the aromatic ring and introduces a primary site for intermolecular interactions.

| Property | Value / Description | Source |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| Key Functional Groups | Phenolic Hydroxyl, Methyl Ester, Primary Aminomethyl | N/A |

| Core Scaffold | Methyl Salicylate | [2] |

Conformational Analysis: The Dominant Intramolecular Hydrogen Bond

The most critical feature governing the conformation of Methyl 5-(aminomethyl)-2-hydroxybenzoate is the strong intramolecular hydrogen bond (IHB) formed between the phenolic proton of the 2-hydroxyl group and the carbonyl oxygen of the adjacent methyl ester. This interaction is well-documented in methyl salicylate and its derivatives, effectively locking the ester group in a coplanar orientation with the benzene ring.[3][4]

This IHB results in the formation of a stable, planar, six-membered pseudo-ring (O-H···O=C-C=C). This structural motif is energetically favorable and is the primary determinant of the molecule's shape in the solid state and, to a large extent, in solution.[3][5]

Caption: Intramolecular Hydrogen Bond in Methyl 5-(aminomethyl)-2-hydroxybenzoate.

The aminomethyl group at the 5-position possesses two key rotatable single bonds (C(ring)–CH₂ and CH₂–NH₂). While these bonds introduce conformational flexibility, this group is unlikely to sterically interfere with the planar salicylate core. Its preferred orientation will be influenced by crystal packing forces and its potential to form intermolecular hydrogen bonds with neighboring molecules, which is a critical consideration for its solid-state structure.

Methodologies for Structural and Conformational Elucidation

For a molecule with limited published data, a combined computational and experimental approach is required for full characterization. The following protocols outline the logical workflow a researcher would follow.

Computational Modeling Workflow

Computational modeling, particularly Density Functional Theory (DFT), is the ideal starting point for predicting the molecule's lowest energy conformation and electronic properties.[6][7]

Experimental Protocol: DFT-Based Conformational Analysis

-

Initial Structure Generation: Construct the 3D structure of Methyl 5-(aminomethyl)-2-hydroxybenzoate using molecular modeling software (e.g., Avogadro, GaussView).

-

Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface associated with the rotation of the aminomethyl side chain. This step identifies low-energy candidate structures.

-

Geometry Optimization: Optimize the geometry of the most stable conformer(s) using a DFT functional and basis set suitable for organic molecules (e.g., B3LYP/6-311+G(d,p)). This calculation will yield the equilibrium geometry, bond lengths, and bond angles. The calculation should confirm the planarity of the salicylate core due to the IHB.[3]

-

Frequency Calculation: Perform a vibrational frequency calculation on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also provides a predicted infrared (IR) spectrum.

-

Property Calculation: From the optimized structure, calculate other key properties such as the NMR chemical shifts, molecular orbital shapes (HOMO/LUMO), and the electrostatic potential map.

Caption: Workflow for Computational Conformational Analysis.

Spectroscopic and Crystallographic Characterization

Experimental validation is essential to confirm the computational predictions.

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve a pure sample of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Acquisition:

-

Aromatic Protons: Expect complex splitting patterns in the aromatic region (approx. 6.5-8.0 ppm).

-

-OCH₃ Protons: A singlet around 3.9 ppm is expected for the methyl ester protons.[8]

-

-CH₂- Protons: A singlet for the benzylic protons of the aminomethyl group.

-

-NH₂ Protons: A broad singlet for the amine protons, which may exchange with solvent.

-

-OH Proton: A downfield singlet (often >10 ppm) for the hydroxyl proton involved in the strong IHB.[9]

-

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments.

-

2D NMR (COSY, HSQC, HMBC, NOESY): Perform 2D NMR experiments to confirm proton-proton and proton-carbon connectivities. A NOESY experiment would be particularly valuable to show through-space correlation between the phenolic -OH proton and the aromatic proton at position 3, confirming the predicted conformation.

Protocol: X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive solid-state structure and is the gold standard for conformational analysis.[10]

-

Synthesis and Purification: Synthesize the target compound and purify it to a high degree using techniques like column chromatography or recrystallization.[8]

-

Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Process the data to solve and refine the crystal structure. The results will provide precise atomic coordinates, bond lengths, bond angles, and detailed information on both intra- and intermolecular interactions, including the definitive proof of the IHB and the packing arrangement dictated by the aminomethyl group's interactions. The crystal structure of a related compound, methyl 2-amino-5-bromobenzoate, reveals that the molecular conformation is stabilized by an intramolecular N—H···O hydrogen bond in that specific case, highlighting how different substituents can lead to varied stabilizing interactions.[11]

Summary and Outlook

The molecular conformation of Methyl 5-(aminomethyl)-2-hydroxybenzoate is fundamentally governed by a robust intramolecular hydrogen bond that planarizes the salicylate core. The exocyclic aminomethyl group provides conformational flexibility and is the primary site for the intermolecular interactions that will define the molecule's crystal packing.

While direct experimental determination remains to be published, the analytical and computational protocols detailed in this guide provide a clear and reliable pathway for its complete characterization. The insights gained from such studies are crucial for understanding its chemical behavior and for its rational application in drug design and materials science.

References

-

Experimental and computational thermochemistry of methyl hydroxybenzoates revisited. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Crystal structure of methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate. (n.d.). Acta Crystallographica Section E: Crystallographic Communications. Retrieved January 21, 2026, from [Link]

-

Computational Model of Adsorption for Hydroxybenzoate Saxitoxin Derivatives (GCs) on Graphene Surface. (2023). MDPI. Retrieved January 21, 2026, from [Link]

-

Methyl 5-(aminomethyl)-2-hydroxybenzoate. (n.d.). PubChemLite. Retrieved January 21, 2026, from [Link]

-

Computational modeling studies reveal the origin of the binding preference of 3‐(3,4‐di hydroisoquinolin‐2(1H)‐ylsulfonyl)benzoic acids for AKR1C3 over its isoforms. (2022). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Computational Study of the Antioxidative Potential of Substituted Hydroxy-2-arylbenzothiazole Derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Crystal structure of methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Dimethyl 5,5′-methylenebis(2-hydroxybenzoate). (2007). Acta Crystallographica Section E: Structure Reports Online. Retrieved January 21, 2026, from [Link]

-

Methyl 5-acetamido-2-hydroxybenzoate. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]

-

Methyl Salicylate. (n.d.). MassBank. Retrieved January 21, 2026, from [Link]

-

Methyl 2-hydroxybenzoate. (n.d.). SpectraBase. Retrieved January 21, 2026, from [Link]

-

Methyl 5-acetylsalicylate. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

1H proton nmr spectrum of methyl 2-hydroxybenzoate. (n.d.). Doc Brown's Chemistry. Retrieved January 21, 2026, from [Link]

-

Methyl 2-hydroxy benzoate. (n.d.). Yeast Metabolome Database. Retrieved January 21, 2026, from [Link]

-

Methyl 2-amino-5-bromobenzoate. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

METHYLPARABEN. (n.d.). precisionFDA. Retrieved January 21, 2026, from [Link]

-

Computational modeling of human oral bioavailability: what will be next?. (2018). PubMed. Retrieved January 21, 2026, from [Link]

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry. Retrieved January 21, 2026, from [Link]

-

Methylparaben. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

-

Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. (2023). Acta Crystallographica Section E: Crystallographic Communications. Retrieved January 21, 2026, from [Link]

-

Methyl 5-tert-butyl-2-hydroxybenzoate. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Methyl benzoate;methyl 2-hydroxybenzoate. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

High-resolution X-ray structure of methyl salicylate, a time-honored oily medicinal drug, solved by crystalline sponge method. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

The crystal structure of methyl 2-(benzylamino)-5-(benzyloxy)benzoate, C22H21NO3. (2019). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

- 1. PubChemLite - Methyl 5-(aminomethyl)-2-hydroxybenzoate (C9H11NO3) [pubchemlite.lcsb.uni.lu]

- 2. ymdb.ca [ymdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. Dimethyl 5,5′-methylenebis(2-hydroxybenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. METHYL 5-AMINOSALICYLATE synthesis - chemicalbook [chemicalbook.com]

- 9. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Crystal structure of methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Derivatization of the Methyl 5-(aminomethyl)-2-hydroxybenzoate Scaffold

Introduction

The salicylate scaffold, characterized by a 2-hydroxybenzoic acid core, has long been a cornerstone in medicinal chemistry, most famously exemplified by acetylsalicylic acid (aspirin). The inherent biological activities of salicylates, including their well-documented anti-inflammatory properties, make them a privileged starting point for drug discovery endeavors.[1][2] This guide focuses on a specific, yet highly versatile, member of this family: Methyl 5-(aminomethyl)-2-hydroxybenzoate . This molecule possesses three key functional groups amenable to chemical modification: a primary amine, a phenolic hydroxyl group, and a methyl ester. This trifecta of reactive sites provides a rich platform for the generation of diverse chemical libraries, enabling the exploration of a wide range of structure-activity relationships (SAR).

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed roadmap for the synthesis of the core scaffold, strategies for its derivatization, and an exploration of its potential therapeutic applications, with a particular focus on the modulation of inflammatory pathways.

I. The Core Scaffold: Methyl 5-(aminomethyl)-2-hydroxybenzoate

The strategic importance of this scaffold lies in the orthogonal reactivity of its functional groups, allowing for selective modifications. Understanding the role of each component is crucial for rational derivative design.

-

The Salicylate Core: The 2-hydroxybenzoic acid moiety is the pharmacophore responsible for many of the parent molecule's inherent biological activities. It is known to interact with a variety of biological targets, including cyclooxygenase (COX) enzymes and components of inflammatory signaling pathways.[3]

-

The Aminomethyl Linker: The primary amine, separated from the aromatic ring by a methylene group, serves as a key vector for derivatization. Its nucleophilicity allows for a wide range of modifications, including acylation, alkylation, and sulfonylation, enabling the introduction of diverse chemical functionalities to probe interactions with biological targets.

-

The Methyl Ester: The ester group provides a handle for further modification, such as conversion to amides or other ester analogs. It also influences the molecule's pharmacokinetic properties, such as its lipophilicity and susceptibility to hydrolysis by esterases.

Synthesis of the Core Scaffold

The synthesis of Methyl 5-(aminomethyl)-2-hydroxybenzoate is most efficiently achieved through a two-step process starting from the commercially available Methyl 5-formyl-2-hydroxybenzoate. The key transformation is the conversion of the aldehyde to a primary amine via reductive amination.

Diagram: Synthetic Pathway to the Core Scaffold

Caption: Two-step synthesis of the core molecule.

Experimental Protocol: Reductive Amination of Methyl 5-formyl-2-hydroxybenzoate

This protocol describes the conversion of the aldehyde to the primary amine using ammonia and a reducing agent.[4]

Materials:

-

Methyl 5-formyl-2-hydroxybenzoate

-

Ammonia (aqueous solution, e.g., 28-30%)

-

Sodium cyanoborohydride (NaBH₃CN) or a hydrogenation catalyst (e.g., Palladium on carbon)

-

Methanol (or another suitable solvent)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Imine Formation:

-

Dissolve Methyl 5-formyl-2-hydroxybenzoate (1.0 eq) in methanol.

-

To this solution, add a solution of aqueous ammonia (a significant excess, e.g., 10-20 eq).

-

Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by TLC or LC-MS.

-

-

Reduction:

-

Method A (Sodium Cyanoborohydride): Cool the reaction mixture in an ice bath. Slowly add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) portion-wise. Caution: NaBH₃CN is toxic and should be handled with care in a well-ventilated fume hood. Allow the reaction to warm to room temperature and stir overnight.[5]

-

Method B (Catalytic Hydrogenation): Transfer the methanolic solution of the imine to a hydrogenation vessel. Add a catalytic amount of Palladium on carbon (e.g., 5-10 mol%). Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake or stir vigorously at room temperature until the reaction is complete (as monitored by TLC or LC-MS).

-

-

Work-up and Purification:

-

If using NaBH₃CN, carefully quench the reaction by the slow addition of dilute HCl until the solution is acidic (pH ~2). This will decompose any remaining reducing agent.

-

If using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

Redissolve the residue in water and wash with ethyl acetate to remove any unreacted aldehyde or other non-polar impurities.

-

Basify the aqueous layer to pH 8-9 with a saturated solution of sodium bicarbonate.

-

Extract the product into ethyl acetate (3 x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane, to afford pure Methyl 5-(aminomethyl)-2-hydroxybenzoate.

-

II. Derivative Design and Synthesis Strategies

The three functional groups of the core scaffold offer distinct opportunities for derivatization. The following sections outline synthetic strategies for modifying each of these sites.

A. N-Acyl and N-Sulfonyl Derivatives

Modification of the primary amine is a straightforward approach to introduce a wide variety of functional groups. N-acylation and N-sulfonylation are robust reactions that can be used to generate libraries of amides and sulfonamides, respectively. Such modifications can significantly alter the compound's polarity, hydrogen bonding capacity, and steric profile, which can in turn influence its biological activity.[6]

Experimental Protocol: N-Acylation of Methyl 5-(aminomethyl)-2-hydroxybenzoate

This protocol describes a general procedure for the synthesis of N-acyl derivatives using an acyl chloride.[7][8]

Materials:

-

Methyl 5-(aminomethyl)-2-hydroxybenzoate

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

-

Triethylamine (TEA) or another non-nucleophilic base (2.0 eq)

-

Dichloromethane (DCM) or another aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

Dissolve Methyl 5-(aminomethyl)-2-hydroxybenzoate (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (2.0 eq) to the solution and cool the mixture in an ice bath.

-

-

Acylation:

-

Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired N-acyl derivative.

-

Diagram: Derivatization at the Aminomethyl Group

Caption: Synthetic routes to N-derivatives.

B. O-Alkyl Derivatives

Alkylation of the phenolic hydroxyl group can be achieved through the Williamson ether synthesis. This modification can be used to modulate the acidity of the phenol, alter its hydrogen bonding capabilities, and increase the lipophilicity of the molecule. This can have a significant impact on the compound's pharmacokinetic and pharmacodynamic properties.[9][10][11][12][13]

Experimental Protocol: O-Alkylation via Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of O-alkyl derivatives using an alkyl halide.

Materials:

-

Methyl 5-(aminomethyl)-2-hydroxybenzoate (with the amine protected, e.g., as a Boc-carbamate)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)

-

Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)

-

Acetone or N,N-dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Amine Protection (if necessary):

-

To avoid competing N-alkylation, the primary amine should be protected prior to O-alkylation. A standard procedure using di-tert-butyl dicarbonate (Boc₂O) can be employed.

-

-

Reaction Setup:

-

Dissolve the N-protected core molecule (1.0 eq) in acetone or DMF.

-

Add potassium carbonate (2.0 eq) to the solution.

-

-

Alkylation:

-

Add the alkyl halide (1.2 eq) to the suspension.

-

Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF) and stir until the reaction is complete as monitored by TLC or LC-MS.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

-

-

Deprotection:

-

The Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM to yield the desired O-alkyl derivative.

-

C. Amide Derivatives from the Methyl Ester

The methyl ester can be converted to a variety of amides through direct amidation with a primary or secondary amine. This transformation can be facilitated by heating or by the use of coupling agents. The resulting amides can exhibit significantly different biological activities and pharmacokinetic profiles compared to the parent ester.[4][14][15]

Experimental Protocol: Amidation of the Methyl Ester

This protocol describes a general procedure for the synthesis of amide derivatives.[16][17][18]

Materials:

-

Methyl 5-(aminomethyl)-2-hydroxybenzoate (with the amine protected)

-

Primary or secondary amine (1.5-2.0 eq)

-

Methanol or another suitable solvent

-

A base such as sodium methoxide (catalytic amount, optional)

Procedure:

-

Amine Protection:

-

Protect the primary amine of the core scaffold as described previously to prevent self-condensation.

-

-

Reaction Setup:

-

Dissolve the N-protected core molecule (1.0 eq) in the desired primary or secondary amine (if it is a liquid and in large excess) or in a suitable high-boiling solvent with the amine (1.5-2.0 eq).

-

A catalytic amount of a base like sodium methoxide can be added to accelerate the reaction.

-

-

Amidation:

-

Heat the reaction mixture to reflux and stir for several hours to days, monitoring the progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Cool the reaction mixture and concentrate under reduced pressure to remove the solvent and excess amine.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute acid (to remove any remaining amine), followed by water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

-

-

Deprotection:

-

Remove the amine protecting group as described previously to obtain the final amide derivative.

-

III. Potential Therapeutic Applications and Mechanism of Action

Salicylates are known to exert their anti-inflammatory effects through multiple mechanisms. A key pathway that is modulated by salicylates is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[11][12]

Inhibition of the NF-κB Signaling Pathway

NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), a kinase complex (IKK) is activated, which then phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of its target genes, including those encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[9]

Salicylates have been shown to inhibit the activation of NF-κB by preventing the degradation of IκBα.[11] This is thought to occur through the inhibition of the IKK complex, thereby blocking the phosphorylation of IκBα.[7] By stabilizing the NF-κB/IκBα complex in the cytoplasm, salicylates effectively shut down a major hub of the inflammatory response.

Diagram: Inhibition of the NF-κB Pathway by Salicylates

Caption: Salicylates inhibit NF-κB activation.

Potential Therapeutic Indications

Given the central role of NF-κB in inflammation, derivatives of Methyl 5-(aminomethyl)-2-hydroxybenzoate could be explored for a variety of therapeutic applications:

-

Anti-inflammatory Diseases: The ability to inhibit NF-κB makes these compounds promising candidates for the treatment of chronic inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.

-

Cancer: Constitutive activation of NF-κB is a hallmark of many cancers, where it promotes cell proliferation, survival, and metastasis. Inhibitors of this pathway could therefore have anti-cancer activity.[19]

-

Neurodegenerative Diseases: Neuroinflammation, which is often driven by NF-κB, is increasingly recognized as a key contributor to the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[20][21][22][23]

-

Antimicrobial Agents: The broad-spectrum antimicrobial properties of some N-acylated amino-salicylic acid derivatives suggest their potential use in combating bacterial and fungal infections.[6][24][25][26][27]

IV. Structure-Activity Relationship (SAR) Considerations

The derivatization of the core scaffold allows for a systematic exploration of the SAR. The following table summarizes key considerations for designing new analogs.

| Modification Site | Modification Type | Potential Impact on Activity | Rationale and References |

| Aminomethyl Group (N) | Acylation with various R-CO groups | Modulates steric bulk, H-bonding, and lipophilicity. Can lead to enhanced potency and target selectivity. | N-acylation can introduce functionalities that interact with specific pockets in the target protein.[28] |

| Sulfonylation with R-SO₂ groups | Introduces a tetrahedral geometry and strong H-bond acceptor. | Can mimic phosphate groups or interact with specific residues in the active site. | |

| Alkylation with R groups | Increases lipophilicity and can introduce basic centers. | Can improve cell permeability and introduce interactions with acidic residues. | |

| Phenolic Hydroxyl (O) | Alkylation with small alkyl or benzyl groups | Masks the acidic proton, increases lipophilicity, and alters H-bonding. | Can improve oral bioavailability and modify target binding.[29] |

| Acylation to form esters | Acts as a prodrug strategy, releasing the active phenol upon hydrolysis. | Can improve drug delivery and reduce gastrointestinal irritation.[30] | |

| Methyl Ester (C=O) | Conversion to amides with various amines | Increases metabolic stability and introduces new H-bonding possibilities. | Amides are generally more resistant to hydrolysis than esters.[31] |

| Conversion to other esters (e.g., ethyl, propyl) | Modulates lipophilicity and rate of hydrolysis. | Can fine-tune the pharmacokinetic profile. |

V. Conclusion

The Methyl 5-(aminomethyl)-2-hydroxybenzoate scaffold represents a highly promising starting point for the development of novel therapeutics. Its synthetic accessibility and the presence of three distinct points for chemical modification provide a versatile platform for generating diverse libraries of compounds. The established link between salicylates and the inhibition of the pro-inflammatory NF-κB pathway offers a clear mechanistic rationale for the design of new anti-inflammatory agents. Furthermore, the potential for these derivatives to exhibit anti-cancer, neuroprotective, and antimicrobial activities warrants further investigation. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to embark on the exploration of this exciting area of medicinal chemistry.

VI. References

-

The Williamson Ether Synthesis. (n.d.). Retrieved from chem.ucla.edu

-

Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. (2025). Benchchem.

-

Williamson Ether Synthesis. (n.d.). Utah Tech University.

-

-

The Williamson Ether Synthesis. (n.d.). Retrieved from csb.edu

-

-

Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from umass.edu

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). Organic Letters, 15(8), 1858-1861.

-

Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. (2013). Journal of Chemical Sciences, 125(3), 607-613.

-

21.19 Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters. (n.d.). Science of Synthesis.

-

Mild and Useful Method for N-Acylation of Amines. (2009). Synthetic Communications, 39(15), 2694-2701.

-

An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.).

-

N-Terminus Acetylation Protocol. (n.d.). CDN.

-

Design, synthesis and mechanistic anticancer activity of new acetylated 5-aminosalicylate-thiazolinone hybrid derivatives. (2023). Scientific Reports, 13(1), 21748.

-

Synthesis and Antibacterial Evaluation of 5-Aminosalicylic Acid Derivatives. (2023). Molecules, 28(13), 5085.

-

US2464094A - Process for the amidation of esters. (1949). Google Patents.

-

Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine. (n.d.). Scribd.

-

Practical implementations of the amidation reactions. Reaction... (n.d.). ResearchGate.

-

Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2023). Catalysts, 13(2), 366.

-

WO2011023573A1 - Antimicrobial amino-salicylic acid derivatives. (2011). Google Patents.

-

Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(17), 5056-5059.

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry.

-

Bi-aryl Analogues of Salicylic Acids: Design, Synthesis and SAR Study to Ameliorate Endoplasmic Reticulum Stress. (2021). Drug Design, Development and Therapy, 15, 3467-3479.

-

Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. (2024). Organic Letters, 26(34), 7122-7127.

-

Synthesis, characterization, anti-microbial activity studies of salicylic acid and 2-aminopyridine derivatives salts and their C. (2024). Dergipark.

-

Salicylates - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose | Synthesis and Drug Profile. (n.d.). Pharmacy 180.

-

Synthesis, Characterization and Antimicrobial Activity of ω-Aminomethyl Longifolene. (n.d.).

-

Natural Salicylates and Their Roles in Human Health. (2020). International Journal of Molecular Sciences, 21(23), 9049.

-

Pharmacology and Biochemistry of Salicylates and Related Drugs. (n.d.). ResearchGate.

-

Antibacterial and antifungal activities of derivatives of 4-amino salicylic acid. (n.d.). JOCPR.

-

A New Approach Towards Cancer Cures: Salicylic Acids and its Derivatives. (n.d.).

-

The Antioxidant Properties of Salicylate Derivatives: A Possible New Mechanism of Anti-Inflammatory Activity. (2015). Bioorganic & Medicinal Chemistry Letters, 25(17), 3586-3589.

-

Synthesis and Biological Evaluation of 14-(Aminoalkyl-aminomethyl)aromathecins as Topoisomerase I Inhibitors: Investigating the Hypothesis of Shared Structure-Activity Relationships. (n.d.). NIH.

-

Amidation of methyl benzoate with various amines. (n.d.). ResearchGate.

-

Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. (2021). Communications Chemistry, 4(1), 133.

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.).

-

Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2022). Pharmaceuticals, 16(11), 1584.

-

Decrease of proinflammatory molecules correlates with neuroprotective effect of the fluorinated salicylate triflusal after postnatal excitotoxic damage. (2005). Journal of Neuroscience Research, 79(5), 685-695.

-

Antitumor Activity of Selected Amino Acid Derivatives Against Various Tumor Systems. (n.d.).

-